(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2',4',6'-triisopropylbiphenyl]gold(I) hexafluoroantimonate
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Overview
Description
(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate is a phosphine-ligated gold(I) complex. This compound is known for its catalytic properties, particularly in facilitating domino reactions that form carbon-carbon (C–C), carbon-nitrogen (C–N), and carbon-oxygen (C–O) bonds. The ability to activate carbon-carbon double (C=C) and triple (C≡C) bonds makes it a valuable catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the corresponding phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting gold(I) complex is then treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate undergoes various types of reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: Ligand exchange reactions can occur, where the acetonitrile ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens (e.g., chlorine, bromine) and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Scientific Research Applications
(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate has several scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate involves the activation of carbon-carbon double and triple bonds. The gold(I) center coordinates with the unsaturated bonds, facilitating nucleophilic attack and subsequent bond formation. This activation lowers the energy barrier for the reaction, allowing for unique rearrangements and the formation of complex products .
Comparison with Similar Compounds
Similar Compounds
(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate: This compound has a similar structure but with different substituents on the biphenyl ligand.
(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)]palladium(II) methanesulfonate: A palladium analog with similar catalytic properties.
(Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropylbiphenyl)]gold(I) chloride: A chloride salt variant with different reactivity.
Uniqueness
The uniqueness of (Acetonitrile)[(2-di-tert-butylphosphino-3,4,5,6-tetramethyl)-2’,4’,6’-triisopropylbiphenyl]gold(I) hexafluoroantimonate lies in its ability to activate multiple types of bonds (C=C and C≡C) and facilitate complex rearrangements. This makes it a versatile catalyst in organic synthesis, capable of producing a wide range of products under mild conditions .
Properties
Molecular Formula |
C35H56AuF6NPSb- |
---|---|
Molecular Weight |
954.5 g/mol |
IUPAC Name |
acetonitrile;ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-) |
InChI |
InChI=1S/C33H53P.C2H3N.Au.6FH.Sb/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16;1-2-3;;;;;;;;/h17-21H,1-16H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6 |
InChI Key |
PUEFOFAPRNAKHJ-UHFFFAOYSA-H |
Canonical SMILES |
CC#N.CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C.F[Sb-](F)(F)(F)(F)F.[Au] |
Origin of Product |
United States |
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